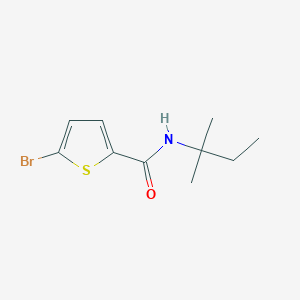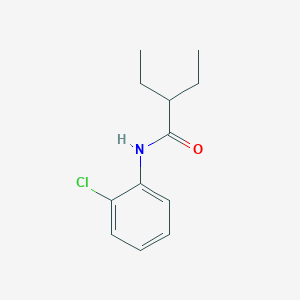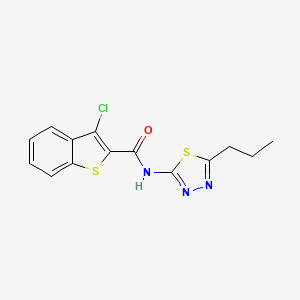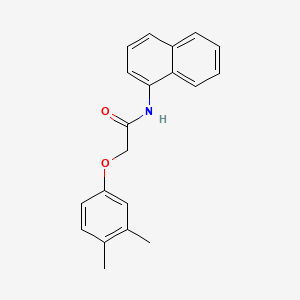
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins are known to bind to acetylated histones and regulate gene expression. By inhibiting the BET proteins, 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide can modulate the expression of various genes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide have been extensively studied in various preclinical studies. This compound has been shown to exhibit potent anti-inflammatory effects by modulating the expression of various pro-inflammatory cytokines. It has also been shown to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide in lab experiments is its potent inhibitory activity against the BET family of proteins. This makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide. One of the major areas of interest is its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is an area of active research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-(1,1-dimethylpropyl)amine and potassium carbonate to form the desired product.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potent inhibitor of the BET family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDIXAOLNESQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
